molecular formula C19H22BrNO2 B4960290 4-(4-bromophenyl)-1-(4-methoxybenzyl)-4-piperidinol

4-(4-bromophenyl)-1-(4-methoxybenzyl)-4-piperidinol

Cat. No. B4960290
M. Wt: 376.3 g/mol
InChI Key: XZCCIVSYQIOVKJ-UHFFFAOYSA-N
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Description

4-(4-bromophenyl)-1-(4-methoxybenzyl)-4-piperidinol is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. It is a piperidine-based compound that has been synthesized using various methods and has been studied for its mechanism of action and physiological effects.

Mechanism of Action

The mechanism of action of 4-(4-bromophenyl)-1-(4-methoxybenzyl)-4-piperidinol is not fully understood. However, it has been reported to act as a modulator of the GABAergic system, which is responsible for inhibitory neurotransmission in the brain. The compound has been shown to enhance the activity of GABA receptors, leading to increased inhibitory neurotransmission and a reduction in neuronal excitability.
Biochemical and Physiological Effects:
4-(4-bromophenyl)-1-(4-methoxybenzyl)-4-piperidinol has been reported to exhibit significant biochemical and physiological effects. It has been shown to reduce anxiety-like behavior in animal models, as well as exhibit antidepressant and anticonvulsant properties. The compound has also been shown to exhibit analgesic effects, which may be due to its ability to modulate the GABAergic system.

Advantages and Limitations for Lab Experiments

The advantages of using 4-(4-bromophenyl)-1-(4-methoxybenzyl)-4-piperidinol in lab experiments include its high purity and good yields, as well as its potential applications in the field of medicinal chemistry. However, the limitations of using this compound in lab experiments include its limited solubility in water and its potential toxicity, which may require careful handling and disposal.

Future Directions

There are several future directions for the study of 4-(4-bromophenyl)-1-(4-methoxybenzyl)-4-piperidinol. These include further studies on its mechanism of action, as well as its potential applications in the treatment of various neurological disorders. The compound may also be studied for its potential use as a tool for studying the GABAergic system and its role in various physiological processes. Additionally, further studies may be conducted to optimize the synthesis method and improve the yield and purity of the compound.
Conclusion:
In conclusion, 4-(4-bromophenyl)-1-(4-methoxybenzyl)-4-piperidinol is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. It has been synthesized using various methods and has been studied for its mechanism of action and physiological effects. Further studies are needed to fully understand the potential applications of this compound and its mechanism of action.

Synthesis Methods

The synthesis of 4-(4-bromophenyl)-1-(4-methoxybenzyl)-4-piperidinol has been carried out using different methods, including the use of palladium-catalyzed Suzuki coupling reaction, which involves the reaction of 4-bromoaniline and 4-methoxybenzylboronic acid with piperidine in the presence of a palladium catalyst. Another method involves the use of a copper-catalyzed coupling reaction between 4-bromoaniline and 4-methoxybenzylamine with piperidine in the presence of a copper catalyst. These methods have been reported to yield high purity and good yields of the compound.

Scientific Research Applications

4-(4-bromophenyl)-1-(4-methoxybenzyl)-4-piperidinol has been studied for its potential applications in the field of medicinal chemistry. It has been reported to exhibit anticonvulsant, antidepressant, and anxiolytic properties. The compound has also been studied for its potential use in the treatment of neuropathic pain, as it has been reported to exhibit significant analgesic effects in animal models.

properties

IUPAC Name

4-(4-bromophenyl)-1-[(4-methoxyphenyl)methyl]piperidin-4-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22BrNO2/c1-23-18-8-2-15(3-9-18)14-21-12-10-19(22,11-13-21)16-4-6-17(20)7-5-16/h2-9,22H,10-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZCCIVSYQIOVKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CN2CCC(CC2)(C3=CC=C(C=C3)Br)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-Bromophenyl)-1-(4-methoxybenzyl)-4-piperidinol

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